molecular formula C10H13N3O B11907632 6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine

Cat. No.: B11907632
M. Wt: 191.23 g/mol
InChI Key: BCZRYTAVBTUUGO-UHFFFAOYSA-N
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Description

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of more saturated oxazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Uniqueness

6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with tailored properties for specific applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H13N3O/c1-10(2)6-14-9(13-10)7-4-3-5-8(11)12-7/h3-5H,6H2,1-2H3,(H2,11,12)

InChI Key

BCZRYTAVBTUUGO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=NC(=CC=C2)N)C

Origin of Product

United States

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